(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
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Description
“(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one” is a chemical compound that contains a total of 24 bonds, including 17 non-Hydrogen bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 24 bonds, with 17 non-Hydrogen bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C11H7Cl2NO2) and molecular weight (256.08) .
Scientific Research Applications
Green Synthesis Methods
Isoxazole-5(4H)-ones, including compounds like (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, are synthesized using green methods. Salicylic acid, for instance, has been used as a catalyst in water medium for the synthesis of isoxazole derivatives, offering an environmentally friendly procedure (Mosallanezhad & Kiyani, 2019). Similarly, sulfanilic acid has been employed for catalyzing the synthesis of isoxazol-5(4H)-ones, emphasizing the role of eco-friendly methods in creating these compounds (Kiyani & Mosallanezhad, 2018).
Photonic and Pharmaceutical Industry Applications
Isoxazole derivatives are known for their applications in agriculture, filter dyes, photonic devices, and the pharmaceutical industry. Their role as synthetic precursors in creating other organic compounds is also significant (Mosallanezhad & Kiyani, 2019).
Larvicidal Activity
Research in 2023 explored the use of isoxazole-5(4H)-ones in agrochemical and pharmaceutical contexts, with a focus on their larvicidal activity against Aedes aegypti, a mosquito species (Sampaio et al., 2023).
Catalytic Synthesis and Spectroscopic Investigation
The catalytic synthesis of isoxazol-5(4H)-ones and their spectroscopic properties have been investigated, contributing to the understanding of their structural and electronic properties (Kiyani et al., 2015).
Crystallographic and Theoretical Studies
Crystallographic and theoretical studies on arylidene-isoxazolone compounds offer insights into their molecular geometry and potential applications in various scientific fields (Brancatelli et al., 2011).
Antimicrobial Activity
Compounds related to (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one have shown promising antimicrobial activities, indicating their potential use in developing new antibacterial agents (Nguyen et al., 2019).
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-chlorophenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-1-3-8(13)4-2-7/h1-5H,6H2/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXAKLCODEEQV-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=NOC2=O)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one |
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